1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The 2,2,4-trimethyl group can be introduced via Friedel-Crafts alkylation using appropriate alkyl halides.
Piperazine Derivatization: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Final Coupling: The final coupling of the quinoline and piperazine derivatives can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-methylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and piperazine groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Piperazine: A common moiety in many pharmaceutical compounds.
Uniqueness
1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-(4-methylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H29N3O2 |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C20H29N3O2/c1-15-13-20(2,3)23(18-7-6-16(25-5)12-17(15)18)19(24)14-22-10-8-21(4)9-11-22/h6-7,12-13H,8-11,14H2,1-5H3 |
InChI Key |
YTECHTPYCLSMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C)(C)C |
Origin of Product |
United States |
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